N-Boc-O-tosyl hydroxylamine

Description

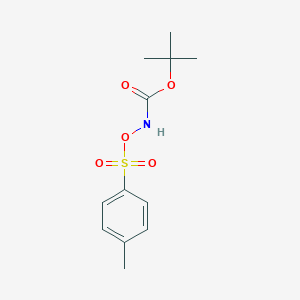

Structure

3D Structure

Properties

IUPAC Name |

[(2-methylpropan-2-yl)oxycarbonylamino] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c1-9-5-7-10(8-6-9)19(15,16)18-13-11(14)17-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDPZKPHVNFUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)ONC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450207 | |

| Record name | TERT-BUTYL TOSYLOXYCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105838-14-0 | |

| Record name | TERT-BUTYL TOSYLOXYCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to N-Boc-O-tosyl Hydroxylamine: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

N-Boc-O-tosyl hydroxylamine, also known as tert-butyl ([(4-methylphenyl)sulfonyl]oxy)carbamate, is a versatile and efficient electrophilic aminating agent used in organic synthesis.[1][2][3] Its stability, ease of handling, and selective reactivity make it a valuable tool for introducing a protected amino group into a wide range of molecules, a critical step in the development of pharmaceuticals and other complex chemical entities.[1][2][3] This guide provides an in-depth overview of its chemical properties, experimental protocols for its use, and its key applications in modern chemistry.

Core Chemical Properties and Data

This compound is a white crystalline solid that is soluble in various organic solvents, including ether, toluene, and dimethylformamide.[2] The presence of the electron-withdrawing tosyl group on the oxygen and the Boc-protecting group on the nitrogen enhances its stability and modulates its reactivity for nucleophilic substitution reactions.[3] It is primarily used as a source of the "Boc-NH" moiety for the N-amination of aryl and alkyl amines.[1][4]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| CAS Number | 105838-14-0 | [3][5] |

| Molecular Formula | C₁₂H₁₇NO₅S | [4][5] |

| Molecular Weight | 287.33 g/mol | [4][5] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 96-98 °C | [2] |

| Purity | ≥95% (GC), ≥99% (HPLC) | [1][3] |

| Storage Conditions | 2-8°C | [5] |

| SMILES String | Cc1ccc(cc1)S(=O)(=O)ONC(=O)OC(C)(C)C | [5] |

| InChI Key | WZDPZKPHVNFUKB-UHFFFAOYSA-N | [5] |

Mechanism of Action: Electrophilic Amination

Electrophilic amination is a fundamental process where a carbanion or other nucleophile forms a carbon-nitrogen bond by attacking an electrophilic nitrogen source.[6] this compound serves as an excellent electrophilic aminating reagent. The tosylate group acts as an efficient leaving group, facilitating the transfer of the N-Boc protected nitrogen to a nucleophile.

Caption: General mechanism of electrophilic amination using this compound.

Key Applications and Experimental Protocols

The primary application of this compound is in the synthesis of N-Boc protected amines, which are crucial intermediates in pharmaceutical and agrochemical development.[3] It is also utilized in bioconjugation chemistry and material science.[1][3]

Experimental Protocol: General Procedure for N-Amination of Amines

This protocol provides a representative method for the electrophilic N-amination of a primary or secondary amine using this compound.

Materials:

-

Substrate (Aryl or Alkyl Amine)

-

This compound (1.0 - 1.2 equivalents)

-

Anhydrous solvent (e.g., Toluene, THF, or DMF)

-

Base (e.g., K₂CO₃, Et₃N, or pyridine, 2.0 equivalents)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried flask under an inert atmosphere, add the substrate amine and the anhydrous solvent.

-

Add the base to the solution and stir for 10-15 minutes at room temperature.

-

Add this compound portion-wise over 5-10 minutes.

-

Allow the reaction to stir at room temperature or heat as necessary (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired N-Boc protected hydrazine derivative.

Caption: Standard workflow for N-amination reactions.

Safety and Handling

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.[5] Store the reagent in a cool, dry place, typically between 2-8°C.[5]

Conclusion

This compound is a robust and reliable reagent for electrophilic amination. Its stability and predictable reactivity provide chemists with a powerful method for the synthesis of N-Boc protected amines and hydrazines, which are essential building blocks in drug discovery and organic synthesis.[1][3] The protocols and data provided in this guide serve as a comprehensive resource for its effective application in the laboratory.

References

Synthesis of N-Boc-O-tosyl Hydroxylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Boc-O-tosyl hydroxylamine, a crucial reagent in organic chemistry. This document outlines the detailed experimental protocols, quantitative data, and a visual representation of the reaction pathway to facilitate its preparation in a laboratory setting.

Overview

This compound is a versatile reagent frequently employed in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals. It serves as an efficient electrophilic aminating agent, enabling the introduction of a protected amino group under mild conditions. This guide details a reliable two-step synthesis route commencing from readily available starting materials.

Synthesis Pathway

The synthesis of this compound proceeds via a two-step sequence:

-

Step 1: Synthesis of N-Boc-hydroxylamine from hydroxylamine hydrochloride and di-tert-butyl dicarbonate.

-

Step 2: Tosylation of N-Boc-hydroxylamine using p-toluenesulfonyl chloride (TsCl) to yield the final product.

Caption: Reaction scheme for the two-step synthesis of this compound.

Quantitative Data for Synthesis

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents and Stoichiometry for the Synthesis of N-Boc-hydroxylamine

| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| Hydroxylamine Hydrochloride | 69.49 | 0.2 | 1.0 | 13.9 g |

| Di-tert-butyl dicarbonate | 218.25 | 0.22 | 1.1 | 48.0 g |

| Potassium Carbonate | 138.21 | 0.2 | 1.0 | 27.6 g |

| Tetrahydrofuran (THF) | - | - | - | 100 mL |

| Water | - | - | - | 100 mL |

Table 2: Reagents and Stoichiometry for the Tosylation of N-Boc-hydroxylamine

| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| N-Boc-hydroxylamine | 133.15 | 0.1 | 1.0 | 13.3 g |

| p-Toluenesulfonyl chloride | 190.65 | 0.12 | 1.2 | 22.9 g |

| Pyridine | 79.10 | 0.15 | 1.5 | 11.9 mL |

| Dichloromethane (DCM) | - | - | - | 200 mL |

Experimental Protocols

The detailed experimental procedures for the synthesis are provided below.

Step 1: Synthesis of N-Boc-hydroxylamine

This procedure is adapted from a literature method for the preparation of N-Boc-hydroxylamine[1].

Procedure:

-

To a solution of hydroxylamine hydrochloride (13.9 g, 0.2 mol) in a 1:1 mixture of tetrahydrofuran (THF) and water (200 mL total) in a round-bottom flask, add potassium carbonate (27.6 g, 0.2 mol).

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Dissolve di-tert-butyl dicarbonate (48.0 g, 0.22 mol) in THF (50 mL) and add it dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring for an additional 12 hours.

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield N-Boc-hydroxylamine as a white solid. The product can be further purified by recrystallization from hexane.

Caption: Experimental workflow for the synthesis of N-Boc-hydroxylamine.

Step 2: Tosylation of N-Boc-hydroxylamine

This protocol is based on a general procedure for the tosylation of hydroxyl groups.

Procedure:

-

Dissolve N-Boc-hydroxylamine (13.3 g, 0.1 mol) in anhydrous dichloromethane (DCM, 200 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (11.9 mL, 0.15 mol) to the stirred solution.

-

Add p-toluenesulfonyl chloride (22.9 g, 0.12 mol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound as a white crystalline solid.

Caption: Experimental workflow for the tosylation of N-Boc-hydroxylamine.

Safety Considerations

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Pyridine is a flammable and toxic liquid; handle with care.

-

p-Toluenesulfonyl chloride is corrosive and a lachrymator; avoid inhalation and contact with skin.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

This guide provides a detailed and actionable protocol for the synthesis of this compound, intended to support the research and development activities of professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Mechanism and Applications of N-Boc-O-tosyl Hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-O-tosyl hydroxylamine has emerged as a versatile and efficient reagent in modern organic synthesis, particularly valued for its role as an electrophilic aminating agent. Its stability, ease of handling, and high reactivity make it an indispensable tool for the introduction of a protected amino group into a wide array of molecules. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailed experimental protocols for its key applications, and quantitative data to support its utility in research and drug development.[1][2]

Core Mechanism of Action: Electrophilic Amination

The primary mechanism of action of this compound involves the electrophilic transfer of a Boc-protected amino group (NHBoc) to a nucleophile.[3][4] The tosyl group, a good leaving group, enhances the electrophilicity of the nitrogen atom, facilitating its attack by various nucleophiles such as aryl and alkyl amines.[2] This process, known as electrophilic amination, is a powerful method for the formation of carbon-nitrogen bonds.[5]

The reaction is believed to proceed via a nucleophilic attack of the amine on the nitrogen atom of this compound, leading to the displacement of the tosylate anion. The Boc (tert-butoxycarbonyl) protecting group can then be readily removed under acidic conditions, yielding the corresponding primary amine.

Caption: Generalized mechanism of electrophilic amination.

Synthesis of this compound

A notable advantage of this compound is its straightforward and efficient synthesis. A two-step, chromatography-free method has been reported, making it readily accessible in the laboratory.

Experimental Protocol: Two-Step, Chromatography-Free Synthesis

Step 1: Synthesis of N-Boc-hydroxylamine

-

To a stirred solution of hydroxylamine (40% w/v, 0.3 mol) in methanol (100 mL), add sodium bicarbonate (27.7 g, 0.33 mol).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 72.0 g, 0.33 mol) dropwise over 30 minutes, maintaining the reaction temperature between 20-25 °C.

-

Stir the reaction mixture at 25 °C for 5 hours.

-

Remove the methanol under vacuum.

-

Dilute the residue with water (200 mL) and extract with ethyl acetate (2 x 100 mL).

-

Dry the combined organic layers over sodium sulfate (Na₂SO₄) and concentrate to yield crude N-Boc-hydroxylamine.

Step 2: Synthesis of this compound

-

Dilute the crude N-Boc-hydroxylamine with dichloromethane (CH₂Cl₂, 200 mL) and cool to 0 °C.

-

Add N-methylmorpholine (NMM, 60.6 g, 0.6 mol).

-

Add a solution of tosyl chloride (63 g, 0.33 mol) in dichloromethane (200 mL) dropwise over 1 hour.

-

Stir the reaction at room temperature for 3 hours.

-

Dilute the reaction mixture with water (500 mL).

-

Separate the organic layer and wash with water (250 mL) and a 5% citric acid solution (2 x 100 mL).

-

Dry the organic layer over sodium sulfate and concentrate to yield this compound.

Applications in Organic Synthesis

This compound is a key reagent in various synthetic transformations, primarily for the formation of N-N and C-N bonds.

N-Amination of Aryl and Alkyl Amines

The most prominent application of this reagent is the N-amination of aryl and alkyl amines to produce the corresponding N-Boc-protected hydrazines. These products are valuable intermediates in the synthesis of azapeptides and N-substituted pyrazoles.[6]

| Amine Substrate | Product | Yield (%) |

| 4-Methoxyaniline | N-Boc-N-(4-methoxyphenyl)hydrazine | 92 |

| Aniline | N-Boc-N-phenylhydrazine | 85 |

| 4-Chloroaniline | N-Boc-N-(4-chlorophenyl)hydrazine | 88 |

| Benzylamine | N-Boc-N-benzylhydrazine | 90 |

| Cyclohexylamine | N-Boc-N-cyclohexylhydrazine | 82 |

Note: Yields are representative and may vary based on specific reaction conditions.

-

To a stirred solution of the aryl amine (8.13 mmol) in dimethylformamide (DMF, 10 mL), add potassium carbonate (K₂CO₃, 1.46 g, 10.57 mmol).

-

Cool the reaction mixture to approximately 10 °C.

-

Add this compound (2.8 g, 9.76 mmol) and stir at room temperature for 2 hours.

-

Dilute the reaction mixture with water.

-

Filter the resulting solid and dry under suction.

-

The dried solid can be further purified by crystallization.

Caption: Experimental workflow for N-amination of aryl amines.

Synthesis of Azapeptides

Azapeptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom, are of significant interest in medicinal chemistry due to their unique conformational properties and increased metabolic stability.[7][8] The N-Boc-protected hydrazines synthesized using this compound are key building blocks for the solid-phase synthesis of azapeptides.[9]

-

The N-Boc-protected hydrazine, prepared via N-amination, is coupled to a resin-bound amino acid or peptide.

-

The Boc protecting group is removed using trifluoroacetic acid (TFA).

-

The next amino acid in the sequence is then coupled to the newly formed N-terminal hydrazine.

-

This cycle is repeated to elongate the azapeptide chain.

Synthesis of N-Substituted Pyrazoles

N-substituted pyrazoles are important heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery.[10][11] A direct synthesis of N-alkyl and N-aryl pyrazoles from primary amines is possible using an electrophilic aminating reagent like this compound in a multi-component reaction with a 1,3-dicarbonyl compound.[12]

-

To a solution of the primary amine (1.0 mmol) and a 1,3-dicarbonyl compound (e.g., 2,4-pentanedione, 1.1 mmol) in a suitable solvent (e.g., DMF, 5 mL), add the electrophilic aminating reagent.

-

Heat the reaction mixture (e.g., at 85 °C) for a specified time (typically 1.5-4 hours), monitoring the progress by TLC.

-

After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Relevance in Drug Development

The ability of this compound to facilitate the synthesis of complex nitrogen-containing molecules makes it a valuable tool in pharmaceutical research and development.[1][13] Its applications in the synthesis of azapeptides and N-substituted pyrazoles are particularly relevant, as these motifs are present in numerous biologically active compounds. The mild reaction conditions and high yields associated with this reagent are advantageous in the multi-step synthesis of drug candidates.[6]

Conclusion

This compound is a powerful and versatile reagent for electrophilic amination. Its straightforward synthesis and broad applicability in the construction of N-N and C-N bonds have established it as a valuable tool for organic chemists. The ability to efficiently synthesize key intermediates for azapeptides and N-substituted pyrazoles underscores its importance in the field of drug discovery and development. The detailed protocols and quantitative data provided in this guide aim to facilitate its effective utilization in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-Boc-O-tosylhydroxylamine - Enamine [enamine.net]

- 5. Electrophilic amination - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. kirj.ee [kirj.ee]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazole synthesis [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. National Museum of Natural History | 360 Virtual Tour [nmnh.nationalmuseum.gov.ph]

An In-depth Technical Guide to the Stability and Storage of N-Boc-O-tosyl Hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-O-tosyl hydroxylamine is a versatile and efficient electrophilic aminating agent widely employed in organic synthesis, particularly in the pharmaceutical industry for the introduction of nitrogen-containing functionalities. Its stability and proper storage are critical for ensuring its reactivity, purity, and the reproducibility of experimental results. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It includes a summary of available stability data, detailed experimental protocols for its synthesis and a common application, and a discussion of the reaction mechanism.

Chemical Properties and Stability Profile

Key Stability Characteristics:

-

Thermal Stability: The compound is stable at ambient temperatures for short periods, facilitating handling and shipping.[4] However, for long-term storage, refrigeration is essential. It has been reported to decompose at temperatures above 90 °C.[5]

-

Moisture Sensitivity: While not explicitly classified as hygroscopic, it is best handled under dry conditions to prevent potential hydrolysis of the tosyl group or other degradation pathways.

-

Light Sensitivity: Specific data on photostability is limited, but as a general precaution for complex organic molecules, storage in amber vials or in the dark is recommended.

Storage Recommendations

Proper storage is paramount to maintain the integrity and reactivity of this compound. The following conditions are recommended based on supplier data sheets and common laboratory practice:

| Storage Condition | Form | Recommended Temperature | Shelf Life |

| Long-term | Powder | -20°C | Up to 3 years[6] |

| Powder | 2-8°C | Up to 2 years[6] | |

| In Solution | DMSO | -80°C | 6 months[6] |

| DMSO | -20°C | 1 month[6] |

Note: For solutions, it is advisable to prepare them fresh. If storage is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles.

Experimental Protocols

Two-Step, Chromatography-Free Synthesis of this compound

This protocol is adapted from the procedure described by Baburaj and Thambidurai.

Step 1: Synthesis of N-Boc-hydroxylamine

-

To a stirred solution of hydroxylamine (40% w/v, 0.3 mol) in methanol (100 mL), add sodium bicarbonate (27.7 g, 0.33 mol).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 72.0 g, 0.33 mol) dropwise over a period of 30 minutes, maintaining the reaction temperature at 20-25 °C.

-

Stir the reaction mixture at 25 °C for 5 hours.

-

Remove the methanol under reduced pressure.

-

Dilute the residue with water (200 mL) and extract with ethyl acetate (2 x 100 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum to yield crude N-Boc-hydroxylamine.

Step 2: Synthesis of this compound

-

Dilute the crude N-Boc-hydroxylamine from Step 1 with dichloromethane (200 mL) and cool the solution to 0 °C.

-

Add N-methylmorpholine (NMM, 60.6 g, 0.6 mol).

-

Add a solution of tosyl chloride (63 g, 0.33 mol) in dichloromethane (200 mL) dropwise over a period of 1 hour.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Dilute the reaction mixture with water (500 mL).

-

Separate the organic layer and wash it with water (250 mL) followed by a 5% aqueous citric acid solution (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Experimental Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the two-step synthesis of this compound.

Typical Procedure for the N-Amination of an Aryl Amine

This protocol is a general procedure for the electrophilic amination of an aryl amine.

-

To a stirred solution of the aryl amine (e.g., 4-methoxyaniline, 1.0 g, 8.13 mmol) in dimethylformamide (DMF, 10 mL), add potassium carbonate (1.46 g, 10.57 mmol).

-

Cool the reaction mixture to approximately 10-15 °C.

-

Add this compound (2.58 g, 8.94 mmol) portion-wise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water (50 mL) and stir for 15 minutes.

-

Filter the precipitated solid, wash with water, and dry under vacuum to obtain the N-Boc protected hydrazine product.

Reaction Mechanism of Electrophilic Amination

The reaction of this compound with a primary or secondary amine is an electrophilic amination. The nitrogen atom of the hydroxylamine derivative is electron-deficient due to the presence of the electron-withdrawing tosyl and Boc groups, making it susceptible to nucleophilic attack by the amine.

The initially formed N-aminated product can, under certain conditions, undergo a Lossen rearrangement, particularly with primary amines, to yield an isomeric urea derivative.[7] This rearrangement is an important consideration when planning syntheses using this reagent.

Proposed Signaling Pathway for Electrophilic Amination and Subsequent Lossen Rearrangement

Caption: The reaction pathway from starting materials to the final urea product.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable reagent in organic synthesis, prized for its efficiency as an electrophilic aminating agent. Its stability is sufficient for practical use, provided it is stored under the recommended conditions of low temperature and in a dry environment. While detailed quantitative stability data is not extensively published, adherence to the storage guidelines provided by suppliers will ensure the reagent's integrity and performance in chemical transformations. Researchers should be aware of the potential for the initial amination product to undergo a Lossen rearrangement to form urea byproducts.

References

- 1. Electrophilic Aminating Agents in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. semanticscholar.org [semanticscholar.org]

An In-Depth Technical Guide to N-Boc-O-tosyl Hydroxylamine: A Versatile Reagent for Electrophilic Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-O-tosyl hydroxylamine, a stable, crystalline solid, has emerged as a pivotal reagent in modern organic synthesis. Its unique structural features, combining a tert-butyloxycarbonyl (Boc) protecting group with a good leaving group (tosylate), make it an efficient electrophilic aminating agent. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on detailed experimental protocols and reaction mechanisms relevant to researchers in academia and the pharmaceutical industry. The ability of this reagent to deliver a protected amino group under relatively mild conditions has made it an invaluable tool for the construction of complex nitrogen-containing molecules, including novel drug candidates.[1][2]

Core Data Presentation

The physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | References |

| CAS Number | 105838-14-0 | [1][3][4][5][6] |

| Molecular Weight | 287.33 g/mol | [1][3][4][5][6] |

| Molecular Formula | C₁₂H₁₇NO₅S | [1][3][5] |

| Appearance | White solid | [1] |

| Melting Point | 97 - 102 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | Store at 0 - 8 °C | [1] |

Experimental Protocols

This compound is a versatile reagent employed in a variety of synthetic transformations. Below are detailed methodologies for some of its key applications.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a two-step procedure from hydroxylamine.[3]

Step 1: N-Boc Protection of Hydroxylamine

-

To a stirred solution of hydroxylamine hydrochloride in a suitable solvent system (e.g., a mixture of THF and water), add a base such as potassium carbonate at 0 °C.

-

A solution of di-tert-butyl dicarbonate (Boc₂O) in THF is then added dropwise to the mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The reaction mixture is then worked up by removing the organic solvent under reduced pressure, followed by an aqueous workup and extraction with an organic solvent like dichloromethane.

-

The organic layers are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is evaporated to yield N-Boc-hydroxylamine.

Step 2: Tosylation of N-Boc-hydroxylamine

-

The crude N-Boc-hydroxylamine is dissolved in a dry aprotic solvent such as dichloromethane.

-

The solution is cooled to 0 °C, and a base, typically a tertiary amine like triethylamine or N-methylmorpholine, is added.

-

p-Toluenesulfonyl chloride (TsCl) in dichloromethane is then added dropwise to the stirred solution.

-

The reaction is stirred at room temperature for a few hours until completion, monitored by a suitable technique like TLC.

-

The reaction is quenched with water, and the organic layer is separated.

-

The organic phase is washed successively with a dilute acid solution (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Electrophilic N-Amination of Aryl and Alkyl Amines

This compound is widely used for the synthesis of N-Boc protected hydrazines from primary and secondary amines.

General Procedure:

-

To a stirred solution of the amine (1.0 equivalent) in a polar aprotic solvent such as DMF, add a base (e.g., K₂CO₃, 1.3 equivalents).

-

The reaction mixture is cooled to approximately 10 °C.

-

This compound (1.2 equivalents) is then added to the mixture.

-

The reaction is stirred at room temperature for 2-5 hours, with the progress monitored by TLC.

-

Upon completion, the reaction mixture is diluted with water.

-

The resulting solid product is collected by filtration and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether).

Synthesis of Secondary Amides via Beckmann Rearrangement

A metal-free approach for the synthesis of secondary amides from ketones has been developed using this compound.[7] In this reaction, the reagent is believed to play a dual role in the formation of an activated oxime intermediate and in facilitating the amide formation.[7]

General Procedure:

-

A solution of the ketone and this compound is prepared in trifluoroethanol (TFE).

-

The reaction proceeds in the absence of any metal catalysts or additives.

-

The in situ generation of the primary amine reagent (TsONH₂) is proposed to occur, leading to the formation of the secondary amide.

-

The workup involves the removal of the solvent, and the by-products are water-soluble, simplifying purification.

Signaling Pathways and Experimental Workflows

The utility of this compound lies in its ability to act as an electrophilic source of a protected amino group. The general mechanism for the electrophilic amination of a nucleophile is depicted below.

Caption: Generalized mechanism of electrophilic amination.

The following diagram illustrates a typical experimental workflow for the synthesis and purification of an N-Boc protected amine using this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound | 105838-14-0 [smolecule.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - MedChem Express [bioscience.co.uk]

- 6. This compound | 105838-14-0 [chemicalbook.com]

- 7. Metal-free synthesis of secondary amides using N-Boc-O-tosylhydroxylamine as nitrogen source via Beckmann rearrangement - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for N-Amination of Aryl Amines using N-Boc-O-tosyl Hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-amination of aryl amines is a critical transformation in organic synthesis, enabling the formation of N-N bonds that are integral to a wide array of pharmaceuticals, agrochemicals, and materials. N-Boc-O-tosyl hydroxylamine has emerged as a safe, stable, and efficient electrophilic aminating agent for this purpose.[1][2][3] This reagent offers a reliable method for the synthesis of N-Boc protected aryl hydrazines, which are versatile intermediates in drug discovery and development. These application notes provide detailed protocols for the synthesis of the reagent and its application in the N-amination of aryl amines, along with a summary of reported yields and a mechanistic overview.

Data Presentation

The N-amination of various substituted anilines using this compound proceeds in high yields. The reaction is tolerant of both electron-donating and electron-withdrawing groups on the aromatic ring, demonstrating the broad applicability of this method.

| Entry | Aryl Amine Substrate | Product | Yield (%) |

| 1 | Aniline | N-Boc-N'-phenylhydrazine | 85 |

| 2 | 4-Methoxyaniline | N-Boc-N'-(4-methoxyphenyl)hydrazine | 92 |

| 3 | 4-Chloroaniline | N-Boc-N'-(4-chlorophenyl)hydrazine | 88 |

| 4 | 4-Nitroaniline | N-Boc-N'-(4-nitrophenyl)hydrazine | 82 |

| 5 | 3-Methoxyaniline | N-Boc-N'-(3-methoxyphenyl)hydrazine | 90 |

| 6 | 2-Chloroaniline | N-Boc-N'-(2-chlorophenyl)hydrazine | 86 |

Note: Yields are based on published literature and may vary depending on specific reaction conditions and substrate purity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This two-step, chromatography-free synthesis provides a stable, crystalline product.

Materials:

-

Hydroxylamine (50% in water)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (CH₂Cl₂)

-

N-Methylmorpholine (NMM)

-

p-Toluenesulfonyl chloride (TsCl)

-

5% Citric acid solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of N-Boc-hydroxylamine

-

To a stirred solution of hydroxylamine (50% in water, 1.0 equiv) in methanol, add sodium bicarbonate (1.1 equiv).

-

Add di-tert-butyl dicarbonate (1.1 equiv) dropwise at room temperature.

-

Stir the reaction mixture for 4-6 hours at room temperature.

-

Remove methanol under reduced pressure.

-

To the residue, add water and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to obtain crude N-Boc-hydroxylamine, which is used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude N-Boc-hydroxylamine in dichloromethane and cool the solution to 0 °C.

-

Add N-methylmorpholine (2.0 equiv) followed by a solution of p-toluenesulfonyl chloride (1.1 equiv) in dichloromethane dropwise.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with 5% citric acid solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound as a white crystalline solid.

Protocol 2: General Procedure for N-Amination of Aryl Amines

This protocol describes a general method for the electrophilic amination of anilines.

Materials:

-

Substituted Aryl Amine

-

This compound

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

Procedure:

-

To a stirred solution of the aryl amine (1.0 equiv) in DMF, add potassium carbonate (1.3 equiv).

-

Add this compound (1.2 equiv) in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and dry under vacuum to obtain the crude N-Boc-N'-arylhydrazine.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Mandatory Visualization

Reaction Workflow

Caption: Workflow for the synthesis and application of this compound.

Proposed Reaction Mechanism

Caption: Proposed mechanism for electrophilic N-amination of aryl amines.

References

Application Notes and Protocols for Electrophilic Amination with N-Boc-O-Tosyl Hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrophilic amination is a powerful transformation in organic synthesis for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and other functional materials.[1] This document provides a detailed protocol for electrophilic amination using N-Boc-O-tosyl hydroxylamine (TsONHBoc), a stable, crystalline, and efficient reagent for the introduction of a protected amino group.[2] This reagent offers a safer and more user-friendly alternative to many other electrophilic aminating agents.[3] These application notes will cover the amination of various nucleophiles, including aryl amines, alkyl amines, and enolates, providing detailed experimental procedures and data to facilitate its use in research and development.

This compound serves as an effective source for the transfer of the NH-Boc moiety to a variety of nucleophiles.[4] Its stability is enhanced by the Boc protecting group, while the tosyl group acts as an excellent leaving group, ensuring good reactivity.[2] The reagent demonstrates broad functional group tolerance, making it a versatile tool in complex molecule synthesis.[2]

Safety and Handling

This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is a stable solid but should be stored at low temperatures to prevent decomposition. While considered safer than many other aminating agents, standard laboratory safety precautions should always be observed.

Experimental Protocols

Synthesis of this compound

A common preparation of this compound involves a two-step process starting from hydroxylamine. This method is relatively straightforward and provides the reagent as a white crystalline solid.

General Protocol for N-Amination of Aryl Amines

This protocol is adapted from a procedure described by Baburaj and Thambidurai.

Procedure:

-

To a stirred solution of the aryl amine (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.3 equiv.).

-

Cool the reaction mixture to approximately 10 °C.

-

Add this compound (1.2 equiv.) portion-wise, maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water.

-

The solid product can be collected by filtration and dried.

-

Further purification can be achieved by crystallization (e.g., from ethyl acetate/petroleum ether).

General Protocol for N-Amination of Alkyl Amines

The amination of alkyl amines can be achieved under similar conditions to aryl amines, with adjustments to the base and solvent as needed to accommodate the specific substrate.

Procedure:

-

Dissolve the alkyl amine (1.0 equiv.) in a suitable aprotic solvent such as DMF or acetonitrile.

-

Add a suitable base, such as potassium carbonate or a non-nucleophilic organic base like triethylamine (1.5 equiv.).

-

Add this compound (1.2 equiv.) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up the reaction by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for α-Amination of Carbonyl Compounds via Enolates

The α-amination of ketones and esters can be accomplished by generating the corresponding enolate followed by reaction with this compound.

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the carbonyl compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C.

-

Add a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv.), dropwise to generate the enolate. Stir for 30-60 minutes at -78 °C.

-

Add a solution of this compound (1.2 equiv.) in THF dropwise to the enolate solution.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the product by flash column chromatography.

Data Presentation

The following tables summarize the reaction conditions and yields for the electrophilic amination of various substrates with this compound.

| Aryl Amine Substrate | Base | Solvent | Time (h) | Yield (%) |

| 4-Methoxyaniline | K₂CO₃ | DMF | 2 | 92 |

| Aniline | K₂CO₃ | DMF | 3 | 85 |

| 4-Chloroaniline | K₂CO₃ | DMF | 4 | 88 |

| 4-Nitroaniline | K₂CO₃ | DMF | 4 | 82 |

| Alkyl Amine Substrate | Base | Solvent | Time (h) | Yield (%) |

| Benzylamine | K₂CO₃ | DMF | 5 | 89 |

| Cyclohexylamine | Et₃N | CH₃CN | 6 | 78 |

| n-Butylamine | K₂CO₃ | DMF | 5 | 81 |

| Diethylamine | Et₃N | CH₃CN | 8 | 75 |

| Carbonyl Substrate | Base | Solvent | Time (h) | Yield (%) |

| Acetophenone | LDA | THF | 12 | 75 |

| Cyclohexanone | NaHMDS | THF | 12 | 80 |

| Ethyl Acetate | LDA | THF | 12 | 65 |

| Methyl Propionate | LDA | THF | 12 | 68 |

Visualizations

Caption: General workflow for electrophilic amination.

Caption: Simplified mechanism of electrophilic amination.

References

Application Notes and Protocols for N-Boc-O-tosyl hydroxylamine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to N-Boc-O-tosyl hydroxylamine

This compound, also known as tert-butyl N-(tosyloxy)carbamate, is a stable, crystalline solid that has emerged as a key reagent in modern pharmaceutical and organic synthesis.[1][2] Its primary utility lies in its role as a safe and efficient electrophilic aminating agent, enabling the introduction of a protected amino group (N-Boc) into a wide range of molecules.[3] The tert-butyloxycarbonyl (Boc) protecting group offers stability and allows for selective deprotection under acidic conditions, while the tosyl group serves as an excellent leaving group, facilitating the amination reaction.[1] This reagent is noted for its enhanced safety profile compared to other energetic aminating agents.

Key Applications in Pharmaceutical Synthesis

The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry, as these moieties are prevalent in a vast number of active pharmaceutical ingredients (APIs). This compound provides a versatile and reliable method for constructing C-N bonds under mild conditions, making it an invaluable tool in drug discovery and development.[4]

-

N-Amination of Amines: The reagent is widely used for the N-amination of primary and secondary aryl and alkyl amines to produce N-Boc protected hydrazines.[3] These hydrazine derivatives are crucial intermediates in the synthesis of various biologically active compounds, including azapeptides and nitrogen-containing heterocycles.[5]

-

α-Amination of Carbonyl Compounds: this compound is highly effective for the direct α-amination of carbonyl compounds, such as ketones, esters, and amides, via their enolates.[1] This reaction provides a direct route to α-amino carbonyl compounds, which are fundamental building blocks for the synthesis of α-amino acids, peptide analogs, and other complex pharmaceutical targets.[1][6]

-

Synthesis of Azapeptides and Hydrazino Acids: Azapeptides, where an α-carbon of an amino acid residue is replaced by a nitrogen atom, are of significant interest in drug design due to their modified conformational properties and increased resistance to enzymatic degradation.[5][7] this compound is instrumental in the synthesis of the N-Boc-protected hydrazino acid precursors required for azapeptide assembly.[5]

-

Broad Functional Group Tolerance: A significant advantage of this compound is its compatibility with a wide array of functional groups, including esters, nitriles, and various aromatic substituents, allowing for its application in the later stages of complex molecule synthesis.[1]

Logical Workflow for Electrophilic Amination

The general workflow for utilizing this compound in an electrophilic amination reaction involves the deprotonation of a suitable pronucleophile to generate a reactive nucleophile, which then attacks the electrophilic nitrogen of the reagent. This is followed by an aqueous work-up to isolate the N-Boc protected product.

Caption: General experimental workflow for electrophilic amination.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for various amination reactions using this compound.

| Substrate | Base / Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| N-Amination of Amines | |||||

| Aniline | K₂CO₃ | DMF | 0 - rt | 3 | 92 |

| 4-Methoxy-aniline | K₂CO₃ | DMF | 0 - rt | 3 | 95 |

| 4-Nitro-aniline | K₂CO₃ | DMF | 0 - rt | 3 | 85 |

| Benzylamine | K₂CO₃ | DMF | 0 - rt | 3 | 88 |

| α-Amination of β-Keto Esters | |||||

| Ethyl benzoylacetate | NaH | THF | 0 - rt | 12 | 85 |

| tert-Butyl 2-oxocyclopentanecarboxylate | NaH | THF | 0 - rt | 12 | 82 |

| Diethyl malonate | NaH | THF | 0 - rt | 12 | 78 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This two-step protocol provides a chromatography-free synthesis of the title reagent.

Step 1: Synthesis of N-Boc-hydroxylamine

-

To a stirred solution of hydroxylamine (40% w/v in water, 0.3 mol) in methanol (100 mL), add sodium bicarbonate (27.7 g, 0.33 mol).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 72.0 g, 0.33 mol) dropwise over 30 minutes, maintaining the reaction temperature between 20-25 °C.

-

Stir the reaction mixture at 25 °C for 5 hours.

-

Remove methanol under reduced pressure.

-

Dilute the residue with water (200 mL) and extract with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-Boc-hydroxylamine.

Step 2: Synthesis of this compound

-

Dilute the crude N-Boc-hydroxylamine from Step 1 with dichloromethane (200 mL) and cool to 0 °C.

-

Add N-methylmorpholine (NMM, 60.6 g, 0.6 mol).

-

Add a solution of tosyl chloride (63 g, 0.33 mol) in dichloromethane (200 mL) dropwise over 1 hour.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Dilute the reaction mixture with water (500 mL).

-

Separate the organic layer and wash with water (250 mL) followed by 5% aqueous citric acid solution (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound as a solid.

Protocol 2: General Procedure for N-Amination of Aryl Amines

-

To a stirred solution of the aryl amine (1.0 eq) in anhydrous dimethylformamide (DMF, ~8 mL per mmol of amine), add potassium carbonate (1.3 eq).

-

Cool the reaction mixture to 0 °C.

-

Add this compound (1.1 eq) portion-wise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-protected hydrazine.

Protocol 3: General Procedure for α-Amination of β-Keto Esters

-

To a stirred suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, ~10 mL per mmol of keto ester) at 0 °C, add a solution of the β-keto ester (1.0 eq) in THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes to generate the enolate.

-

Add a solution of this compound (1.1 eq) in THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the α-(N-Boc-amino)-β-keto ester.

Signaling Pathway Diagram: Electrophilic Amination Mechanism

The following diagram illustrates the proposed signaling pathway for the electrophilic amination of a ketone enolate with this compound.

Caption: Mechanism of ketone α-amination.

References

- 1. N-Boc-O-tosylhydroxylamine - Enamine [enamine.net]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 7. mdpi.com [mdpi.com]

Application of N-Boc-O-tosyl hydroxylamine in Peptide Synthesis: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, the modification of peptides to enhance their therapeutic properties is a critical area of study. N-Boc-O-tosyl hydroxylamine has emerged as a key reagent for the introduction of N-amino functionalities into amino acids, creating valuable building blocks for the synthesis of modified peptides with altered conformational properties and biological activities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of N-Boc-α-hydrazino acids and their subsequent incorporation into peptide chains.

This compound serves as an efficient electrophilic aminating agent, enabling the direct N-amination of amino acid derivatives. This reaction facilitates the synthesis of terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids, which are valuable intermediates for creating peptidomimetics and other biologically active heterocyclic compounds.[1] The stability and reactivity of this compound make it a preferred choice for such transformations in organic and medicinal chemistry.[2]

Synthesis of N-Boc-α-Hydrazino Acids

The primary application of this compound in the context of peptide synthesis is the preparation of N'-Boc protected α-hydrazino acids from α-amino acid esters. This transformation introduces a nitrogen atom into the peptide backbone, which can significantly influence the peptide's structure and function.

A general workflow for this synthesis is outlined below:

Experimental Protocol: Synthesis of N'-Boc-L-phenylalanine Methyl Ester

This protocol details the synthesis of the N'-Boc protected hydrazino derivative of L-phenylalanine methyl ester.

Materials:

-

L-Phenylalanine methyl ester hydrochloride

-

This compound

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Preparation of the Free Amine: To a solution of L-phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) at 0 °C under an inert atmosphere. Stir the mixture for 30 minutes.

-

N-Amination: To the above mixture, add a solution of this compound (1.2 eq) in anhydrous DCM dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N'-Boc-L-phenylalanine methyl ester.

Quantitative Data for N-Amination of Amino Acid Esters

The following table summarizes typical reaction conditions and yields for the N-amination of various amino acid esters with this compound.

| Amino Acid Ester Derivative | Base | Solvent | Reaction Time (h) | Yield (%) |

| Methyl L-phenylalaninate | Et₃N | DCM | 18 | 75-85 |

| Methyl L-alaninate | Et₃N | DCM | 24 | 70-80 |

| Methyl L-leucinate | Et₃N | DCM | 20 | 72-82 |

| Methyl L-valinate | Et₃N | DCM | 24 | 65-75 |

Incorporation of N'-Boc-α-Hydrazino Acids into Peptides

Once synthesized and purified, the N'-Boc-α-hydrazino acids can be used as building blocks in solid-phase peptide synthesis (SPPS). The Boc protecting group on the hydrazino moiety is stable to the standard conditions used for Fmoc-based SPPS.

References

Metal-Free Synthesis of N-Boc Protected Amines Using N-Boc-O-tosyl Hydroxylamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-O-tosyl hydroxylamine has emerged as a versatile and user-friendly reagent in modern organic synthesis, particularly for the introduction of the N-Boc protected amino group under metal-free conditions. This stable, crystalline solid serves as an effective electrophilic aminating agent, offering a valuable alternative to traditional methods that often rely on harsh reagents or metal catalysts.[1] Its broad functional group tolerance and predictable reactivity make it an indispensable tool in the synthesis of complex molecules, pharmaceutical intermediates, and other fine chemicals.[2][3] This document provides detailed application notes and protocols for the use of this compound in key synthetic transformations.

Advantages of this compound

-

Metal-Free Conditions: Avoids contamination of products with residual metals, which is crucial for pharmaceutical applications.

-

Broad Substrate Scope: Reacts effectively with a wide range of nucleophiles, including organometallic reagents, enamines, and carbanions.

-

High Stability: As a crystalline solid, it is easy to handle and store compared to many other aminating agents.

-

Excellent Reactivity: The tosyl group acts as a good leaving group, facilitating the nucleophilic attack on the nitrogen atom.

-

Direct installation of a Protected Amine: The reaction directly yields an N-Boc protected amine, streamlining synthetic sequences by avoiding separate protection steps.

Applications in Metal-Free Synthesis

This compound is a key reagent in a variety of metal-free synthetic transformations, including:

-

Synthesis of N-Boc Protected Primary Amines from Organometallic Reagents: A direct and efficient method for the synthesis of primary amines from Grignard and organolithium reagents.

-

Synthesis of Nitriles from Aldehydes: A one-pot conversion of aldehydes to nitriles under mild conditions.[4]

-

Beckmann Rearrangement for the Synthesis of Secondary Amides: A metal-free approach to the classic Beckmann rearrangement, converting ketones into N-substituted amides.[5]

Synthesis of N-Boc Protected Primary Amines from Organometallic Reagents

This protocol describes a general procedure for the electrophilic amination of Grignard and organolithium reagents using this compound to afford N-Boc protected primary amines.

Experimental Workflow

Caption: General workflow for the synthesis of N-Boc protected primary amines.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the organometallic reagent on the electrophilic nitrogen atom of this compound, with the tosylate anion acting as the leaving group.

Caption: Proposed mechanism for the amination of organometallic reagents.

General Experimental Protocol

-

To a solution of the Grignard reagent (1.2 equivalents) or organolithium reagent (1.2 equivalents) in anhydrous THF under an inert atmosphere at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected primary amine.

Data Presentation

| Entry | Organometallic Reagent (R-M) | Product | Yield (%) |

| 1 | Phenylmagnesium bromide | N-Boc-aniline | 85 |

| 2 | n-Butyllithium | N-Boc-n-butylamine | 78 |

| 3 | Isopropylmagnesium chloride | N-Boc-isopropylamine | 72 |

| 4 | Benzylmagnesium chloride | N-Boc-benzylamine | 81 |

| 5 | p-Tolylmagnesium bromide | N-Boc-p-toluidine | 88 |

Metal-Free Synthesis of Nitriles from Aldehydes

This protocol outlines the direct conversion of aldehydes to nitriles using this compound in the presence of a base.[4]

Experimental Workflow

Caption: Workflow for the synthesis of nitriles from aldehydes.

General Experimental Protocol

-

To a solution of the aldehyde (1.0 equivalent) in acetonitrile, add this compound (1.1 equivalents) and DBU (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 2-6 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired nitrile.

Data Presentation

| Entry | Aldehyde | Product | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Benzonitrile | 2 | 95 |

| 2 | 4-Chlorobenzaldehyde | 4-Chlorobenzonitrile | 2.5 | 92 |

| 3 | Cinnamaldehyde | Cinnamonitrile | 3 | 88 |

| 4 | Hexanal | Hexanenitrile | 4 | 85 |

| 5 | Furfural | 2-Cyanofuran | 3.5 | 90 |

Metal-Free Beckmann Rearrangement of Ketones

This protocol describes the conversion of ketones to N-substituted amides via a Beckmann rearrangement using this compound.[5]

Experimental Workflow

Caption: Workflow for the Beckmann rearrangement of ketones.

Reaction Mechanism

The reaction is proposed to proceed through the in-situ formation of an oxime intermediate, followed by a concerted rearrangement.

Caption: Proposed mechanism for the Beckmann rearrangement.

General Experimental Protocol

-

To a solution of the ketone (1.0 equivalent) in 2,2,2-trifluoroethanol (TFE), add this compound (1.5 equivalents).

-

Reflux the reaction mixture for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted amide.

Data Presentation

| Entry | Ketone | Product | Time (h) | Yield (%) |

| 1 | Acetophenone | Acetanilide | 12 | 82 |

| 2 | Cyclohexanone | ε-Caprolactam | 18 | 75 |

| 3 | Benzophenone | N-Phenylbenzamide | 24 | 68 |

| 4 | 4-Methoxyacetophenone | 4-Methoxyacetanilide | 14 | 85 |

| 5 | Propiophenone | N-Phenylpropionamide | 16 | 78 |

Conclusion

This compound is a powerful and versatile reagent for the metal-free synthesis of N-Boc protected amines and other nitrogen-containing compounds. The protocols and data presented herein demonstrate its broad applicability and high efficiency in key synthetic transformations, making it a valuable asset for researchers in organic synthesis and drug development. The mild reaction conditions and avoidance of metal catalysts contribute to greener and more sustainable synthetic practices.

References

- 1. [PDF] this compound as a Safe and Efficient Nitrogen Source for the N-Amination of Aryl and Alkyl Amines: Electrophylic Amination | Semantic Scholar [semanticscholar.org]

- 2. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metal-free synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine as a nitrogen source - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Metal-free synthesis of secondary amides using N-Boc-O-tosylhydroxylamine as nitrogen source via Beckmann rearrangement - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

N-Boc-O-tosyl hydroxylamine: A Versatile Nitrogen Source for Heterocycle Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

N-Boc-O-tosyl hydroxylamine has emerged as a stable, versatile, and efficient electrophilic aminating agent in modern organic synthesis. Its ability to deliver a protected amino group under mild conditions makes it an invaluable tool for the construction of a wide array of nitrogen-containing molecules, including various heterocyclic scaffolds that are central to pharmaceutical and agrochemical research. This document provides detailed application notes and experimental protocols for the use of this compound as a nitrogen source in the synthesis of key heterocycles.

Application 1: Metal-Free Intermolecular Aziridination of Olefins

The synthesis of aziridines, three-membered nitrogen-containing heterocycles, is of significant interest due to their prevalence in bioactive molecules and their utility as synthetic intermediates. This compound facilitates a metal- and additive-free, stereospecific aziridination of unactivated olefins. This method is operationally simple, cost-effective, and environmentally friendly.

Logical Workflow for Aziridination

Caption: General workflow for the metal-free aziridination of olefins.

Experimental Protocol: General Procedure for Metal-Free Aziridination

To a solution of the olefin (0.5 mmol, 1.0 equiv.) in hexafluoroisopropanol (HFIP, 1.0 mL) in a sealed vial is added this compound (0.6 mmol, 1.2 equiv.). The reaction mixture is stirred at room temperature for the time indicated in the table below. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding N-Boc-aziridine.

Substrate Scope and Yields for Aziridination

| Entry | Olefin Substrate | Time (h) | Yield (%) |

| 1 | Styrene | 12 | 85 |

| 2 | 4-Methylstyrene | 12 | 82 |

| 3 | 4-Methoxystyrene | 14 | 78 |

| 4 | 4-Chlorostyrene | 12 | 88 |

| 5 | (E)-Chalcone | 6 | 92 |

| 6 | Trans-Stilbene | 18 | 75 |

| 7 | Indene | 10 | 89 |

| 8 | Cyclooctene | 16 | 72 |

Application 2: N-Amination of Heteroaromatic Compounds

N-amino heterocycles are valuable building blocks in medicinal chemistry. This compound serves as an effective reagent for the electrophilic amination of various nitrogen-containing heteroaromatic compounds, such as indoles and pyridines. The resulting N-(Boc)-amino heterocycles can be used in further synthetic transformations.

Reaction Scheme for N-Amination of Indole

Caption: Electrophilic N-amination of indole using this compound.

Experimental Protocol: General Procedure for N-Amination of Indoles

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv.) in anhydrous DMF (5 mL) under an inert atmosphere at 0 °C is added a solution of the indole (1.0 mmol, 1.0 equiv.) in anhydrous DMF (5 mL). The mixture is stirred at room temperature for 30 minutes, and then a solution of this compound (1.1 mmol, 1.1 equiv.) in anhydrous DMF (5 mL) is added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is then quenched by the slow addition of water and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the N-(Boc)-aminoindole.

Note: This is a general procedure, and specific substrates may require optimization of the base, solvent, and reaction time.

N-Amination of Pyridines: A Note on Reactivity

The direct N-amination of pyridines with this compound can be challenging due to the electron-deficient nature of the pyridine ring. The reaction often requires the use of a strong base to generate a more nucleophilic pyridinide anion, or alternatively, activation of the pyridine ring. While less commonly reported than for other heterocycles, this transformation represents an area of ongoing research.

Application 3: Synthesis of Other Nitrogen-Containing Heterocycles

This compound can also be employed in multi-step syntheses of other heterocyclic systems. For instance, it can be used to introduce a protected amino group that is subsequently elaborated and cyclized to form heterocycles such as triazoles or other N-amino-azaheterocycles. While direct one-pot syntheses of these systems from simple precursors using this compound are less common, its role as a key building block provider is significant.

Conceptual Pathway for Multi-step Heterocycle Synthesis

Caption: Conceptual workflow for multi-step heterocycle synthesis.

This compound is a powerful and versatile reagent for the introduction of a protected amino group in the synthesis of various heterocyclic compounds. The mild, often metal-free reaction conditions, coupled with the stability of the reagent, make it an attractive choice for applications in pharmaceutical and materials science research. The protocols and data presented herein provide a practical guide for the utilization of this reagent in the synthesis of aziridines and N-amino heterocycles, and as a key component in multi-step synthetic strategies toward more complex heterocyclic systems.

Chromatography-Free Synthesis of N-Boc-O-tosyl Hydroxylamine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, reliable, and chromatography-free method for the synthesis of N-Boc-O-tosyl hydroxylamine, a crucial reagent for electrophilic amination in pharmaceutical and organic synthesis. The protocol is designed for ease of use and scalability, offering a high-purity product without the need for column chromatography, thereby streamlining the synthetic process and reducing solvent waste. This method is particularly suited for drug development and medicinal chemistry laboratories where efficiency and purity are paramount.

Introduction

This compound is a versatile and highly valuable reagent in modern organic synthesis, primarily utilized as a safe and efficient source for the transfer of an N-Boc protected amino group to a variety of nucleophiles. Its applications are extensive in the synthesis of complex amines, hydrazines, and other nitrogen-containing compounds that are key intermediates in the development of pharmaceuticals. The stability and selective reactivity of this reagent make it an indispensable tool for medicinal chemists.

Traditional purification methods for this and similar compounds often rely on column chromatography, which can be time-consuming, costly, and generate significant solvent waste. This document outlines a robust, chromatography-free synthetic protocol that relies on a simple and effective recrystallization for purification, yielding high-purity this compound.

Overall Reaction Scheme

The synthesis is a two-step process starting from hydroxylamine hydrochloride:

-

Boc-protection of hydroxylamine: Reaction of hydroxylamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-hydroxylamine.

-

Tosylation of N-Boc-hydroxylamine: Reaction of the N-Boc-hydroxylamine intermediate with p-toluenesulfonyl chloride (TsCl) to yield the final product, this compound.

Experimental Protocols

Materials and Reagents

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium carbonate (K₂CO₃)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Deionized water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Triethylamine (Et₃N)

-

p-Toluenesulfonyl chloride (TsCl)

-

Petroleum ether (or hexane)

-

Hydrochloric acid (HCl), 2.0 M aqueous solution

Protocol 1: Synthesis of N-Boc-hydroxylamine (Intermediate)

-

To a solution of hydroxylamine hydrochloride (1.0 equiv.) in a 1:1 mixture of THF and water, add potassium carbonate (1.5 equiv.) at 0 °C (ice bath).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 equiv.) in THF to the stirring mixture.

-

Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring for an additional 3 hours.

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Dissolve the remaining aqueous residue in dichloromethane.

-

Wash the organic layer sequentially with water (3 times) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-hydroxylamine as an oil, which may solidify upon standing. This intermediate is typically used in the next step without further purification.

Protocol 2: Chromatography-Free Synthesis of this compound

-

Dissolve the crude N-Boc-hydroxylamine (1.0 equiv.) in dichloromethane.

-

To this solution, add triethylamine (1.1 equiv.).

-

Cool the mixture to 0 °C (ice bath) and slowly add p-toluenesulfonyl chloride (1.1 equiv.).

-

Allow the reaction mixture to warm to ambient temperature and stir for 18 hours.

-

Upon completion of the reaction (monitored by TLC), wash the organic phase with a 2.0 M aqueous solution of hydrochloric acid (2 times).

-

Follow with a wash with brine.

-

Dry the dichloromethane layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification by Recrystallization: Recrystallize the crude product from petroleum ether to afford this compound as a colorless solid.

Data Presentation

| Reagent/Product | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Moles (mol) | Mass (g) | Yield (%) |

| Step 1: N-Boc-hydroxylamine | |||||

| Hydroxylamine hydrochloride | 69.49 | 1.0 | e.g., 0.2 | e.g., 13.9 | |

| Di-tert-butyl dicarbonate | 218.25 | 1.0 | e.g., 0.2 | e.g., 43.7 | |

| N-Boc-hydroxylamine (crude) | 133.15 | - | - | - | ~Crude |

| Step 2: this compound | |||||

| N-Boc-hydroxylamine (from Step 1) | 133.15 | 1.0 | e.g., 0.2 | e.g., 26.6 | |

| p-Toluenesulfonyl chloride | 190.65 | 1.1 | e.g., 0.22 | e.g., 41.9 | |

| Triethylamine | 101.19 | 1.1 | e.g., 0.22 | e.g., 22.3 | |

| This compound | 287.33 | - | - | - | ~75-85 |

Note: Example masses are provided for a representative scale. The yield for this compound is based on typical outcomes after recrystallization.

Workflow and Pathway Diagrams

Application Notes and Protocols: N-Boc-O-tosyl hydroxylamine in the Synthesis of Complex Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-O-tosyl hydroxylamine has emerged as a versatile and efficient electrophilic aminating agent in modern organic synthesis. Its stability, ease of handling, and reactivity make it a valuable tool for the introduction of the N-Boc (tert-butyloxycarbonyl) protected amino group into a wide array of complex molecules under mild reaction conditions.[1] This reagent has found significant application in pharmaceutical and medicinal chemistry for the synthesis of nitrogen-containing compounds, including modified peptides and biologically active heterocyclic derivatives.[2]

These application notes provide an overview of the key applications of this compound, detailed experimental protocols for its use, and quantitative data to guide synthetic planning.

Key Applications

This compound is primarily utilized for the electrophilic amination of various nucleophiles. The key applications include:

-

N-Amination of Aryl and Alkyl Amines: A straightforward method to synthesize N-Boc protected hydrazines, which are valuable intermediates in drug discovery.[3][4]

-

Synthesis of N-Boc-Protected Hydrazino Acids: An efficient route to produce precursors for azapeptides and other peptidomimetics.[2]

-

α-Amination of Carbonyl Compounds: A direct method for the synthesis of α-amino ketones and esters.

N-Amination of Aryl and Alkyl Amines